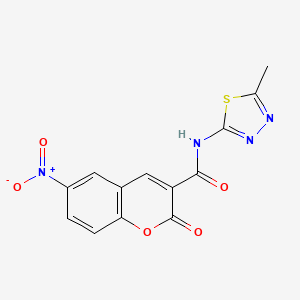![molecular formula C18H19N5 B6462600 2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]-1,2,3,4-tetrahydroisoquinoline CAS No. 2549049-56-9](/img/structure/B6462600.png)
2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]-1,2,3,4-tetrahydroisoquinoline (2-3-3,5-DMPP) is a synthetic compound that has been used in a variety of scientific research applications. It is a heterocyclic compound, meaning it contains two or more rings of atoms that are connected to each other. 2-3-3,5-DMPP has been studied for its potential use in the treatment of various diseases, as well as its effects on biochemical and physiological processes.
科学的研究の応用
2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]-1,2,3,4-tetrahydroisoquinoline has been used in a variety of scientific research applications. It has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer’s disease. It has also been studied for its effects on biochemical and physiological processes, such as cell signaling, gene expression, and protein folding. Additionally, this compound has been used as a model compound to study the effects of small molecules on biological systems.
作用機序
The exact mechanism of action of 2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]-1,2,3,4-tetrahydroisoquinoline is not yet fully understood. However, it is believed to act by binding to certain proteins and altering their activity. It has been shown to bind to the enzyme phosphatidylinositol-3-kinase (PI3K), which is involved in cell signaling. Additionally, this compound has been shown to bind to the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of PI3K and COX-2, which can lead to a decrease in inflammation and cell signaling. Additionally, this compound has been shown to reduce the expression of certain genes involved in the development of cancer and diabetes. Finally, this compound has been shown to alter the folding of certain proteins, which can affect their function.
実験室実験の利点と制限
2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]-1,2,3,4-tetrahydroisoquinoline has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize, which makes it a useful tool for researchers. Additionally, this compound can be used to study a variety of biochemical and physiological processes, which makes it a useful tool for researchers studying these processes. However, there are also some limitations to using this compound in laboratory experiments. For example, it is difficult to determine the exact mechanism of action of this compound, which can make it difficult to interpret the results of experiments. Additionally, this compound is not approved for use in humans, which can limit its use in clinical studies.
将来の方向性
There are a number of potential future directions for the use of 2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]-1,2,3,4-tetrahydroisoquinoline. One potential direction is the development of new synthetic methods for the synthesis of this compound. Additionally, further research could be done to better understand the exact mechanism of action of this compound and its effects on biochemical and physiological processes. Additionally, further research could be done to determine the potential therapeutic applications of this compound, as well as its potential side effects. Finally, further research could be done to explore the potential uses of this compound in drug delivery systems.
合成法
2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]-1,2,3,4-tetrahydroisoquinoline can be synthesized by a number of methods. The most commonly used method is the reaction of 3,5-dimethyl-1H-pyrazol-1-yl)pyrazine with ethyl bromoacetate in the presence of anhydrous potassium carbonate and dimethylformamide. This reaction results in the formation of this compound. Other methods for synthesizing this compound include the reaction of 3,5-dimethyl-1H-pyrazol-1-yl)pyrazine with ethyl chloroacetate, the reaction of 3,5-dimethyl-1H-pyrazol-1-yl)pyrazine with ethyl bromoacetate in the presence of sodium hydroxide, and the reaction of 3,5-dimethyl-1H-pyrazol-1-yl)pyrazine with ethyl chloroacetate in the presence of sodium hydroxide.
特性
IUPAC Name |
2-[3-(3,5-dimethylpyrazol-1-yl)pyrazin-2-yl]-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5/c1-13-11-14(2)23(21-13)18-17(19-8-9-20-18)22-10-7-15-5-3-4-6-16(15)12-22/h3-6,8-9,11H,7,10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGNAFQZPDRIAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=CN=C2N3CCC4=CC=CC=C4C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[1-(3-chloro-5-fluorobenzoyl)azetidin-3-yl]oxy}pyridine-2-carboxamide](/img/structure/B6462531.png)
![4-{[1-(4-tert-butylbenzoyl)azetidin-3-yl]oxy}pyridine](/img/structure/B6462538.png)
![4-{[1-(3-bromobenzoyl)azetidin-3-yl]oxy}pyridine](/img/structure/B6462541.png)

![4-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide](/img/structure/B6462551.png)
![2-[(4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-yl acetate](/img/structure/B6462553.png)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B6462560.png)
![2-phenoxy-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one](/img/structure/B6462570.png)
![2-{1-[1-(4-fluorophenyl)cyclopropanecarbonyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine](/img/structure/B6462581.png)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide](/img/structure/B6462586.png)
![4-{[1-(2,4-dichlorobenzoyl)azetidin-3-yl]oxy}pyridine](/img/structure/B6462592.png)
![5-fluoro-2-{[1-(pyridine-3-sulfonyl)pyrrolidin-3-yl]methoxy}pyridine](/img/structure/B6462606.png)
![2-[(1-methanesulfonylpiperidin-4-yl)oxy]-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine](/img/structure/B6462624.png)
![4-{[1-(4-bromo-2-fluorobenzoyl)azetidin-3-yl]oxy}pyridine-2-carboxamide](/img/structure/B6462630.png)